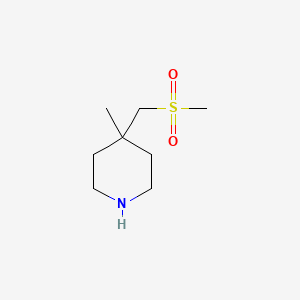

4-(Methanesulfonylmethyl)-4-methylpiperidine

Description

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

4-methyl-4-(methylsulfonylmethyl)piperidine |

InChI |

InChI=1S/C8H17NO2S/c1-8(7-12(2,10)11)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |

InChI Key |

UFUCSISVUDQSPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)CS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

4-(Methanesulfonylmethyl)-4-methylpiperidine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 4-(methanesulfonylmethyl)-4-methylpiperidine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway, and anticipated spectral characteristics, alongside crucial safety and handling information.

Chemical Identity and Molecular Structure

4-(Methanesulfonylmethyl)-4-methylpiperidine is a substituted piperidine derivative characterized by a methyl group and a methanesulfonylmethyl group attached to the C4 position of the piperidine ring.

Molecular Formula: C₈H₁₇NO₂S[1]

Molecular Weight: 191.29 g/mol [1]

CAS Number: 2248336-18-5[1]

IUPAC Name: 4-methyl-4-[(methylsulfonyl)methyl]piperidine

The presence of the sulfonyl group, a strong electron-withdrawing group, and the basic piperidine nitrogen imparts distinct chemical properties to the molecule, making it an interesting scaffold for further chemical modifications and biological screening.

Caption: Chemical structure of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Physicochemical and Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| logP | 0.4207 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

These computed properties suggest that 4-(methanesulfonylmethyl)-4-methylpiperidine has moderate polarity and a degree of conformational flexibility. Its potential to act as both a hydrogen bond donor and acceptor could influence its interactions with biological targets.

Proposed Synthetic Strategy

A validated, step-by-step synthesis protocol for 4-(methanesulfonylmethyl)-4-methylpiperidine is not explicitly detailed in the current body of scientific literature. However, based on established methodologies for the synthesis of substituted piperidines, a plausible synthetic route can be proposed. This proposed pathway serves as a strategic framework for researchers aiming to synthesize this compound.

The synthesis could commence from a readily available starting material such as 4-methyl-4-piperidinemethanol. The key transformations would involve the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a methanethiolate equivalent and subsequent oxidation to the sulfone.

Caption: A proposed three-step synthetic workflow for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Expert Insight: The choice of mesylation in Step 1 provides a highly efficient method for converting the primary alcohol into an excellent leaving group. The subsequent SN2 reaction with sodium thiomethoxide is expected to proceed smoothly. The final oxidation step using m-CPBA is a reliable and well-established method for the synthesis of sulfones from sulfides. It is crucial to control the stoichiometry of the oxidant to prevent over-oxidation.

Anticipated Spectroscopic Profile

Experimental spectral data for 4-(methanesulfonylmethyl)-4-methylpiperidine is not currently available. However, an anticipated spectroscopic profile can be predicted based on the known spectra of related compounds, such as 4-methylpiperidine, and the characteristic absorbances and resonances of the functional groups present in the molecule.

1H NMR Spectroscopy:

-

Piperidine Ring Protons: A series of multiplets are expected in the region of δ 2.5-3.5 ppm for the protons on the carbons adjacent to the nitrogen atom and δ 1.5-2.0 ppm for the remaining ring protons.

-

Methylene Bridge Protons (-CH₂-SO₂-): A singlet is anticipated around δ 3.0-3.5 ppm.

-

4-Methyl Protons (-CH₃): A singlet is expected in the upfield region, around δ 1.0-1.5 ppm.

-

Methanesulfonyl Protons (SO₂-CH₃): A sharp singlet is predicted around δ 2.8-3.2 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy:

-

Piperidine Ring Carbons: Resonances for the piperidine carbons are expected in the range of δ 30-55 ppm.

-

Methylene Bridge Carbon (-CH₂-SO₂-): A peak is anticipated around δ 60-70 ppm.

-

4-Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 20-30 ppm.

-

Methanesulfonyl Carbon (SO₂-CH₃): A resonance is predicted around δ 40-50 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ region.

-

S=O Stretch (Sulfone): Two strong, characteristic absorption bands are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the methanesulfonyl group and fragmentation of the piperidine ring.

Potential Areas of Investigation and Application

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a methyl and a methanesulfonylmethyl group at the 4-position of the piperidine ring could lead to novel pharmacological properties.

-

CNS-active Agents: The piperidine nucleus is a core component of many drugs targeting the central nervous system. The physicochemical properties of 4-(methanesulfonylmethyl)-4-methylpiperidine may allow it to cross the blood-brain barrier, making it a candidate for investigation in areas such as neurodegenerative diseases or psychiatric disorders.

-

Enzyme Inhibition: The sulfone moiety can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enabling the molecule to bind to the active sites of various enzymes.

-

Anticancer and Antimicrobial Agents: Numerous piperidine derivatives have demonstrated potent anticancer and antimicrobial activities[2][3][4]. The unique substitution pattern of this compound warrants its evaluation in these therapeutic areas.

Safety and Handling

While specific toxicity data for 4-(methanesulfonylmethyl)-4-methylpiperidine is not available, it is prudent to handle this compound with the care afforded to all novel chemical entities. The safety information for a related compound, 4-((methylsulfonyl)methyl)piperidine hydrochloride, indicates that it is harmful if swallowed and causes skin and eye irritation.

GHS Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C[1].

Conclusion

4-(Methanesulfonylmethyl)-4-methylpiperidine represents a novel chemical entity with unexplored potential. This guide provides a foundational understanding of its structure, properties, and a strategic approach to its synthesis. The anticipated spectroscopic data and potential applications outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds. As with any new chemical, all handling and experimental procedures should be conducted with the utmost attention to safety.

References

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Northwestern Medical Journal. (2025).

Sources

Structural and Synthetic Profiling of 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Role of Bifunctional Piperidines

In contemporary drug discovery, the optimization of a lead compound often hinges on fine-tuning its physicochemical properties without compromising target affinity. The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, unsubstituted piperidines frequently suffer from metabolic liabilities, particularly cytochrome P450-mediated oxidation at the C4 position.

To circumvent this, medicinal chemists employ highly engineered building blocks. 4-(Methanesulfonylmethyl)-4-methylpiperidine represents a masterclass in structural optimization. This intermediate combines a basic amine (for target engagement via salt bridges) with a gem-disubstituted C4 center. The addition of the 4-methyl group provides critical steric bulk that locks the piperidine ring's conformation and eliminates the liability of oxidative metabolism [1]. Concurrently, the methanesulfonylmethyl moiety acts as a highly polar, metabolically inert bioisostere. Sulfones are exceptional hydrogen-bond acceptors that can replace ketones or amides, drastically improving aqueous solubility and modulating the pKa of the parent amine [2].

Such structural motifs have been pivotal in the development of highly selective kinase inhibitors (e.g., PI3K inhibitors like GDC-0941, which utilize methanesulfonyl-substituted saturated heterocycles to engage solvent-exposed regions of the binding pocket)[3].

Physicochemical & Computational Profiling

Before integrating a novel building block into a synthetic campaign, it is crucial to understand its foundational metrics. The following table summarizes the calculated physicochemical properties of the deprotected 4-(Methanesulfonylmethyl)-4-methylpiperidine free base.

| Property | Value | Rationale / Pharmacokinetic Impact |

| Molecular Formula | C₈H₁₇NO₂S | Core scaffold mass. |

| Molecular Weight | 191.29 g/mol | Low MW ensures downstream elaboration will not easily exceed Lipinski's Rule of 5 limits. |

| cLogP | 0.5 – 1.2 | Optimal hydrophilic/lipophilic balance. The sulfone drastically lowers lipophilicity, while the methyl group compensates slightly. |

| TPSA | 54.5 Ų | Comprised of the sulfone (42.5 Ų) and amine (12.0 Ų). Ensures excellent membrane permeability. |

| pKa (Conjugate Acid) | ~9.8 | Ensures the piperidine nitrogen is protonated at physiological pH, facilitating target engagement. |

| H-Bond Acceptors / Donors | 3 / 1 | High capacity for solvent and target interactions, driven primarily by the sulfone oxygens [3]. |

Rational Design & Workflow Integration

The integration of this scaffold into a medicinal chemistry workflow is highly deliberate. When a high-throughput screening (HTS) hit exhibits high clearance or poor solubility, substituting a standard piperidine or piperazine with 4-(methanesulfonylmethyl)-4-methylpiperidine can immediately rescue the compound's developability profile.

Caption: Rational design workflow integrating the bioisosteric scaffold to optimize pharmacokinetics.

Self-Validating Synthetic Methodology

Step 1: C4-Alkylation (Thermodynamic Enolate Formation)

-

Protocol: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. After 30 min, 1-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in THF is added. The enolate is allowed to form for 1 h, followed by the addition of methyl iodide (1.5 eq). The reaction is warmed to room temperature.

-

Causality: The strict temperature control (-78 °C) ensures kinetic deprotonation and prevents competing Claisen self-condensations. The resulting gem-disubstitution locks the C4 position.

Step 2: Ester Reduction

-

Protocol: The crude ester is dissolved in THF and treated with LiBH₄ (2.0 eq) at 0 °C, then warmed to room temperature for 4 hours.

-

Causality: LiBH₄ is selected over LiAlH₄ because it selectively reduces the ester to the primary alcohol (1-Boc-4-hydroxymethyl-4-methylpiperidine) without risking the cleavage of the Boc protecting group.

Step 3: Alcohol Activation (Mesylation)

-

Protocol: The resulting alcohol is dissolved in dichloromethane (DCM) with triethylamine (2.0 eq). Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise at 0 °C.

-

Causality: Conversion of the hydroxyl group to a mesylate establishes an excellent leaving group for the subsequent Sₙ2 displacement. Analytical Checkpoint: TLC will show a complete shift to a less polar spot.

Step 4: Thioetherification

-

Protocol: The mesylate is dissolved in anhydrous DMF. Sodium methanethiolate (NaSMe, 2.0 eq) is added, and the mixture is heated to 60 °C for 12 hours.

-

Causality: DMF accelerates the Sₙ2 displacement by strongly solvating the sodium cation, leaving the highly nucleophilic thiolate exposed to attack the sterically hindered neopentyl-like center.

Step 5: Sulfone Oxidation

-

Protocol: The thioether is dissolved in DCM and cooled to 0 °C. m-CPBA (2.5 eq) is added in portions. The reaction is stirred for 3 hours.

-

Causality: m-CPBA cleanly oxidizes the sulfide directly to the sulfone. Analytical Checkpoint: LC-MS validation is critical here; look for a mass shift of exactly +32 Da (addition of two oxygen atoms) to confirm complete conversion and rule out sulfoxide intermediates.

Step 6: Boc Deprotection

-

Protocol: The Boc-protected sulfone is treated with 4M HCl in dioxane at room temperature for 2 hours. The solvent is evaporated under reduced pressure.

-

Causality: Anhydrous acidic conditions quantitatively cleave the Boc group. The final product precipitates as a highly pure hydrochloride salt, circumventing the need for tedious aqueous workups or column chromatography of a highly polar amine.

Caption: Step-by-step synthetic pathway for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Conclusion

The 4-(methanesulfonylmethyl)-4-methylpiperidine scaffold is a prime example of modern rational drug design. By combining steric hindrance to block metabolism with a highly polar sulfone bioisostere to drive solubility and target engagement, it serves as an indispensable tool for medicinal chemists. Following the rigorous, self-validating synthetic protocol outlined above ensures high-yield access to this critical intermediate for downstream coupling reactions (e.g., Buchwald-Hartwig aminations or SₙAr reactions).

References

-

Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models. bioRxiv.[Link] [1]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Psychoactif / J. Med. Chem.[Link] [2]

-

The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications.[Link] [3]

A Technical Guide to the Role of 4-(Methanesulfonylmethyl)-4-methylpiperidine in the Synthesis of Janus Kinase (JAK) Inhibitors

This guide provides an in-depth technical analysis of the synthesis and function of 4-(methanesulfonylmethyl)-4-methylpiperidine, a critical structural moiety in a class of targeted synthetic Disease-Modifying Antirheumatic Drugs (tsDMARDS) known as Janus Kinase (JAK) inhibitors. We will explore the underlying biology of the JAK-STAT pathway, detail the synthetic chemistry for incorporating this key building block, and analyze its significance in the structure-activity relationship (SAR) of potent JAK inhibitors like oclacitinib.

The Therapeutic Target: The JAK-STAT Signaling Pathway

Janus Kinase (JAK) inhibitors are a class of immunomodulating medications that function by inhibiting the activity of one or more members of the Janus kinase enzyme family: JAK1, JAK2, JAK3, and TYK2.[1] These enzymes are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical communication route that translates extracellular cytokine signals into an intracellular response, namely the transcription of specific genes.[2][3]

The pathway is fundamental for processes such as immunity, cell proliferation, and differentiation.[4][5][6] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, as well as certain cancers.[1][3][7]

The mechanism involves a series of phosphorylation events initiated by cytokine binding to a cell surface receptor.[2][4][8] This binding brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[8] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[8] Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the cell nucleus, where they act as transcription factors to modulate gene expression.[2][3][8] By competitively binding to the ATP-binding site of JAK enzymes, JAK inhibitors block this phosphorylation cascade, thereby suppressing the signaling of multiple pro-inflammatory cytokines.[9]

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core

Many potent JAK inhibitors, including tofacitinib, ruxolitinib, and oclacitinib, are built upon a pyrrolo[2,3-d]pyrimidine core structure.[10][11][12][13] This heterocyclic system serves as a bioisostere for the purine ring of ATP, allowing it to effectively anchor the inhibitor within the ATP-binding pocket of the JAK kinase domain. The strategic functionalization of this core is paramount for achieving both high potency and selectivity among the different JAK isoforms.

The Key Building Block: 4-(Methanesulfonylmethyl)-4-methylpiperidine

For a specific subset of JAK inhibitors, notably the veterinary drug oclacitinib (Apoquel®), a unique side chain is attached to the C4 position of the pyrrolo[2,3-d]pyrimidine core: 4-(methanesulfonylmethyl)-4-methylpiperidine. This fragment is not merely a solubilizing group but plays a crucial role in the molecule's overall pharmacological profile.

Structural Components and Their Hypothesized Roles:

-

Piperidine Ring: Provides a three-dimensional scaffold that orients the other functional groups correctly within the binding site. It also contributes to the overall physicochemical properties of the drug, such as solubility and membrane permeability.

-

4-Methyl Group: The methyl group at the C4 position of the piperidine ring is critical. It introduces steric bulk, which can influence the binding conformation and enhance selectivity for specific JAK isoforms by exploiting subtle differences in the topology of their active sites.

-

Methanesulfonylmethyl Group: This polar, flexible chain is arguably the most important feature. The sulfone group (SO₂) is a strong hydrogen bond acceptor, capable of forming key interactions with amino acid residues in the kinase hinge region or solvent-exposed regions. This interaction significantly contributes to the binding affinity of the inhibitor.

Synthetic Strategies and Methodologies

The synthesis of JAK inhibitors like oclacitinib involves two primary stages: the preparation of the key piperidine building block and its subsequent coupling to the heterocyclic core.

Synthesis of the Piperidine Intermediate

A common synthetic route to protected 4-(methanesulfonylmethyl)-4-methylpiperidine starts from a commercially available piperidine derivative. A representative protocol is outlined below.

Exemplary Protocol: Synthesis of tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate

-

Starting Material: Begin with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Mesylation: Dissolve the starting material (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM). Cool the solution in an ice bath (0-10°C).

-

Add a tertiary amine base, like triethylamine (TEA) (1.2 equivalents), to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise, maintaining the low temperature. The reaction converts the hydroxyl group into a good leaving group (mesylate).

-

Allow the reaction to proceed for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the mesylated intermediate, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.[14]

Note: While the provided search results describe the mesylation of a similar piperidine derivative, the subsequent steps to achieve the target 4-methyl-4-((methylsulfonyl)methyl)piperidine structure would involve further synthetic transformations, such as alkylation to introduce the C4-methyl group and potentially a different sequence of reactions to install the sulfone. The exact industrial synthesis is often proprietary, but the principles of nucleophilic substitution and protection/deprotection are central.

Coupling to the Pyrrolo[2,3-d]pyrimidine Core

The key coupling reaction is a nucleophilic aromatic substitution (SₙAr). The deprotected piperidine's secondary amine acts as a nucleophile, displacing a halogen (typically chlorine) from the C4 position of the pyrrolo[2,3-d]pyrimidine core.

Exemplary Protocol: SₙAr Coupling Reaction

-

Reactants: Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the deprotected 4-(methanesulfonylmethyl)-4-methylpiperidine (1-1.2 equivalents) in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final JAK inhibitor.

Structure-Activity Relationship (SAR) and Pharmacological Significance

The precise structure of the 4-(methanesulfonylmethyl)-4-methylpiperidine moiety is critical for the activity of inhibitors like oclacitinib. Oclacitinib is a selective inhibitor, showing higher potency for JAK1 over JAK2, JAK3, and TYK2.[15] This selectivity is key to its therapeutic window, as different JAK enzymes are associated with the signaling of different sets of cytokines.[16]

-

JAK1 Inhibition: Inhibition of JAK1 is central to reducing the activity of pro-inflammatory and pruritogenic (itch-causing) cytokines, such as IL-2, IL-4, IL-6, IL-13, and IL-31.[15] This makes it highly effective for treating allergic and atopic dermatitis.[15]

-

Selectivity: The specific interactions afforded by the sulfone group and the conformation imposed by the 4-methylpiperidine ring likely contribute to this JAK1-preferential binding profile. A high degree of selectivity is desirable to minimize off-target effects. For example, potent JAK2 inhibition can be associated with hematological side effects, while JAK3 inhibition can lead to broader immunosuppression.[1][7][8]

Quantitative Data Summary

The following table summarizes key pharmacokinetic data for oclacitinib, highlighting its efficient absorption and processing in canines.

| Parameter | Value | Source |

| IUPAC Name | N-methyl{trans-4-[(methyl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide | [15] |

| Molecular Formula | C₁₅H₂₃N₅O₂S | [17] |

| Molar Mass | 337.44 g·mol⁻¹ | [15] |

| Oral Bioavailability | 89% | [15][18] |

| Time to Peak Plasma | < 1 hour | [18] |

| Elimination Half-life | 3.1–5.2 hours | [15] |

Conclusion

The 4-(methanesulfonylmethyl)-4-methylpiperidine fragment is a sophisticated and highly optimized structural element in the design of modern JAK inhibitors. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry principles. Its role extends beyond simple physical properties, actively contributing to the high potency and, crucially, the selectivity profile of the final drug molecule through specific hydrogen bonding and steric interactions within the kinase active site. Understanding the synthesis and function of this key building block provides valuable insight for researchers and professionals engaged in the development of next-generation kinase inhibitors for treating a wide range of inflammatory and autoimmune diseases.

References

- Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., Gao, Y., Xiong, W., Li, C., & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.

- precisionFDA. (n.d.). OCLACITINIB.

- PubMed. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905.

- Google Patents. (n.d.).

- Wikipedia. (n.d.).

- Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Basic Mechanisms of JAK Inhibition.

- Cosgrove, S. B., Wren, J. A., Cleaver, D. M., Martin, D. D., & King, J. N. (2013). The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. Journal of Veterinary Pharmacology and Therapeutics, 36(5), 439-447.

- Wikipedia. (n.d.). Janus kinase inhibitor.

- ACS Publications. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).

- ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- Choy, E. H. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber, 37(5), 156-158.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine.

- Tanaka, Y. (2020). JAK inhibitors for the treatment of rheumatoid arthritis. Expert Review of Clinical Immunology, 16(6), 587-596.

- PubMed. (2016). Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2936-2941.

- ResearchGate. (n.d.). Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine.

- Google Patents. (n.d.).

- MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules.

- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.

- Bieber, T. (2022). Janus kinase inhibitors for the therapy of atopic dermatitis. Journal of Allergy and Clinical Immunology, 149(5), 1545-1555.

- American Elements. (n.d.). Oclacitinib.

- Wikipedia. (n.d.). Oclacitinib.

- Assay Genie. (2024, January 18).

- Elabscience. (n.d.).

- Cusabio. (n.d.).

- Creative Diagnostics. (n.d.).

Sources

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. assaygenie.com [assaygenie.com]

- 5. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors - Google Patents [patents.google.com]

- 13. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 15. Oclacitinib - Wikipedia [en.wikipedia.org]

- 16. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GSRS [precision.fda.gov]

- 18. ar.zoetis.com [ar.zoetis.com]

A Technical Guide to 4-(Methanesulfonylmethyl)-4-methylpiperidine: Properties, Synthesis, and Analysis

Executive Summary: This document provides a detailed technical overview of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It combines the structurally significant piperidine scaffold, a privileged motif in many pharmaceuticals, with a sulfone functional group known to enhance metabolic stability and modulate physicochemical properties. This guide covers the core molecular and physical properties, proposes a detailed synthetic pathway with experimental protocol, outlines a comprehensive analytical strategy for structural verification and purity assessment, and discusses potential applications based on its chemical architecture. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a novel building block in synthesis programs.

Introduction to the Core Scaffold and Functional Groups

The molecular architecture of 4-(Methanesulfonylmethyl)-4-methylpiperidine merges two key structural features highly relevant to modern drug design: the piperidine ring and the methanesulfonyl (sulfone) group.

-

The Piperidine Moiety: The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in FDA-approved drugs and natural alkaloids. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of medicinal chemistry. Furthermore, the basic nitrogen atom can be protonated at physiological pH, which can be crucial for solubility and target engagement, particularly for central nervous system (CNS) targets.

-

The Sulfone Group: The methanesulfonyl group (-SO₂CH₃) is a non-ionizable, polar functional group that acts as a strong hydrogen bond acceptor. Its incorporation into drug candidates is a common strategy to improve pharmacokinetic profiles. The sulfone group is generally resistant to metabolic degradation, enhancing the in vivo stability of a compound. Its ability to modulate properties like solubility, lipophilicity, and cell permeability makes it a valuable tool for lead optimization.

The combination of these features in a single, geminally-disubstituted molecule at the 4-position of the piperidine ring offers a unique building block for creating novel chemical entities with potentially favorable drug-like properties.

Physicochemical and Molecular Properties

The fundamental properties of 4-(Methanesulfonylmethyl)-4-methylpiperidine are summarized below. These values provide the basis for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂S | [1] |

| Molecular Weight | 191.29 g/mol | [1] |

| CAS Number | 2248336-18-5 | [1] |

| Canonical SMILES | O=S(CC1(C)CCNCC1)(C)=O | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| Computed LogP (cLogP) | 0.4207 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Proposed Synthesis and Purification

While specific literature on the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on established organic chemistry principles. The following workflow outlines a plausible pathway starting from a commercially available precursor.

Synthetic Workflow Overview

The proposed synthesis involves a two-step sequence: conversion of a primary alcohol to a suitable leaving group (a tosylate), followed by nucleophilic substitution with a sulfinate salt to form the target sulfone.

Caption: Proposed two-step synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Tosyloxy)methyl)-4-methylpiperidine

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-4-piperidinemethanol (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add anhydrous pyridine (2.0 eq.) to the solution dropwise, ensuring the temperature remains below 5°C.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise as a solid.

-

Causality: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. TsCl converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate) for the subsequent substitution reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine

-

Reagent Setup: To a round-bottom flask, add the purified 4-((tosyloxy)methyl)-4-methylpiperidine (1.0 eq.) and sodium methanesulfinate (1.5 eq.).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M) to dissolve the reagents.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the methanesulfinate anion to act as a potent nucleophile in this Sₙ2 reaction, displacing the tosylate leaving group.

-

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water (2x) and then brine (1x) to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography or recrystallization to yield the final compound.

Analytical Characterization Strategy

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Caption: Logical workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the piperidine C4-methyl protons, a singlet for the sulfone methyl protons, a singlet for the methylene protons (C4-CH₂-S), and complex multiplets for the piperidine ring protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should show 8 distinct carbon signals, including characteristic peaks for the two methyl groups, the methylene carbon, the quaternary carbon at the 4-position, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should match the calculated value for C₈H₁₈NO₂S⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, and the purity can be quantified by peak area percentage.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the sulfone group, showing strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Potential Applications in Drug Discovery

While this specific molecule may not have documented biological activity, its value lies in its potential as a versatile chemical building block for creating libraries of novel compounds for screening.

-

Scaffold for CNS Agents: The piperidine core is a well-established scaffold for targeting CNS receptors. The N-H group provides a synthetic handle for further functionalization, allowing for the introduction of various pharmacophores to explore targets like opioid, dopamine, or serotonin receptors.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a low cLogP, this compound fits the profile of a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a biological target, which can then be grown or elaborated into more potent leads.

-

Improving Metabolic Stability: As a building block, it can be incorporated into larger molecules to introduce the metabolically robust sulfone group, potentially blocking a site of metabolism and improving the pharmacokinetic profile of a parent compound. Derivatives of 4-methylpiperidine are used in the synthesis of various pharmaceutical agents[2].

Safety and Handling

As with any novel chemical compound for which toxicological data is not available, 4-(Methanesulfonylmethyl)-4-methylpiperidine should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials[1].

References

Sources

A Technical Guide to 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Core Intermediate in the Synthesis of Tofacitinib

This document provides an in-depth technical overview of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a pivotal intermediate in the synthesis of Tofacitinib (Xeljanz®). Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a class of enzymes critical to the signaling pathways of numerous cytokines involved in inflammation and immune responses.[1][2] Its efficacy in treating autoimmune diseases such as rheumatoid arthritis hinges on its precise molecular structure, particularly the stereochemistry of its 3,4-disubstituted piperidine core.[3][4] This guide delves into a proposed synthetic strategy for this key building block, its analytical characterization, and its ultimate role in the mechanism of action of the final active pharmaceutical ingredient (API).

The Strategic Importance of the Piperidine Core in JAK Inhibition

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.[5] In the context of Tofacitinib, the (3R,4R)-4-methyl-3-(methylamino)piperidine fragment is not merely a structural linker; it is essential for orienting the pyrrolo[2,3-d]pyrimidine pharmacophore correctly within the ATP-binding pocket of the JAK enzymes.[4] The methyl group at the C4 position introduces a specific conformational constraint that is crucial for selective and potent inhibition.[6] The synthesis of Tofacitinib, therefore, requires robust and scalable access to chirally pure piperidine intermediates. The subject of this guide, 4-(Methanesulfonylmethyl)-4-methylpiperidine, represents a key precursor from which the necessary functionality and stereochemistry of the final piperidine ring are derived.

Synthesis of 4-(Methanesulfonylmethyl)-4-methylpiperidine: A Proposed Route

This multi-step approach is designed for control and scalability, with each step building complexity in a deliberate manner. The rationale is to first establish the C4-substituted carbon skeleton and then introduce the sulfone moiety, followed by deprotection.

Caption: Proposed synthetic pathway for 4-(Methanesulfonylmethyl)-4-methylpiperidine.

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

-

Principle: This step employs a Wittig reaction to convert the ketone of the starting material into an exocyclic methylene group. This is a classic and highly reliable C=C bond-forming reaction.[8]

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise over 30 minutes, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

-

Step 2: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

-

Principle: An oxymercuration-demercuration reaction is used to achieve a Markovnikov hydration of the double bond, converting the methylene group into a tertiary alcohol. This method is chosen to avoid potential carbocation rearrangements that can occur under strongly acidic hydration conditions.

-

Procedure:

-

Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

-

Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq) portion-wise and stir at room temperature for 2 hours, until the initial yellow color fades.

-

Cool the mixture to 0 °C and add 3 M aqueous sodium hydroxide, followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 0.5 eq).

-

Stir vigorously for 1 hour at room temperature. Elemental mercury will precipitate as a fine black solid.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tertiary alcohol, which can often be used in the next step without further purification.

-

Step 3: Synthesis of tert-Butyl 4-(((methylthio)methyl)-4-methylpiperidine-1-carboxylate

-

Principle: This is a two-step, one-pot sequence. The hydroxyl group is first converted into a good leaving group (mesylate), which is then displaced by a sulfur nucleophile (sodium thiomethoxide) in an Sₙ2 reaction.

-

Procedure:

-

Dissolve the crude alcohol from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add triethylamine (TEA, 1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe, 2.0 eq) in dimethylformamide (DMF).

-

Add the NaSMe solution to the reaction mixture and allow it to warm to room temperature, stirring for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash chromatography to yield the thioether.

-

Step 4: Synthesis of tert-Butyl 4-((methanesulfonyl)methyl)-4-methylpiperidine-1-carboxylate

-

Principle: The thioether is oxidized to the corresponding sulfone. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve the thioether (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (2.2-2.5 eq, ~77% purity) portion-wise, monitoring the internal temperature to keep it below 10 °C.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction with a 10% aqueous solution of sodium sulfite.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the protected sulfone intermediate.

-

Step 5: Synthesis of 4-((Methanesulfonyl)methyl)-4-methylpiperidine (Final Product)

-

Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Trifluoroacetic acid (TFA) provides for clean and efficient deprotection.

-

Procedure:

-

Dissolve the protected sulfone (1.0 eq) in DCM.

-

Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and basify to pH >10 by the addition of 1 M NaOH.

-

Extract the product into DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(Methanesulfonylmethyl)-4-methylpiperidine.

-

Physicochemical Properties and Analytical Characterization

Accurate characterization of the intermediate is paramount to ensure the quality and purity of the final Tofacitinib API.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2248336-18-5 | [9] |

| Molecular Formula | C₈H₁₇NO₂S | [9] |

| Molecular Weight | 191.29 g/mol | [9] |

| Appearance | White to off-white solid (predicted) | - |

| SMILES | O=S(CC1(C)CCNCC1)(C)=O | [9] |

| Topological Polar Surface Area | 46.17 Ų | [9] |

| logP (calculated) | 0.4207 |[9] |

Table 2: Typical Analytical Specifications

| Test | Specification | Method |

|---|---|---|

| Appearance | White to off-white crystalline powder | Visual |

| Identification | Matches reference standard (RT, ¹H NMR) | HPLC, NMR |

| Purity (Assay) | ≥98.0% | HPLC |

| Water Content | ≤0.5% | Karl Fischer |

| Related Substances | Individual Impurity: ≤0.15% | HPLC |

| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |

A robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control.[10][11][12]

Caption: Workflow for HPLC-based quality control of the intermediate.

Protocol: HPLC Method for Purity Determination

-

Principle: This method separates the main compound from potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[13][14]

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 2.5-5 µm particle size (e.g., Waters XBridge, Kromosil C18).[10][14]

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 210 nm (as the compound lacks a strong chromophore).

-

Injection Volume: 10 µL.

-

Diluent: Water:Acetonitrile (1:1 v/v).

-

-

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of ~0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Suitability: Inject the standard solution multiple times to ensure system precision (RSD < 2.0%), theoretical plates, and tailing factor are within acceptable limits.

-

Analysis: Inject the sample solution.

-

Calculation: Determine the purity by the area percent method. Quantify any specified impurities against the reference standard at a known concentration.

-

Role in Tofacitinib and Mechanism of Action

Once synthesized and verified for quality, 4-(Methanesulfonylmethyl)-4-methylpiperidine is converted into the chiral intermediate, (3R,4R)-N,4-dimethylpiperidin-3-amine. This transformation typically involves a multi-step process including introduction of an amino group at the 3-position and subsequent methylation, followed by chiral resolution.[7][15] This resolved amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form the core of Tofacitinib.[16]

The final molecule acts by inhibiting the JAK-STAT signaling pathway. Cytokines, which are crucial for immune cell communication, bind to receptors on the cell surface, activating associated JAK enzymes. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which translocate to the nucleus and regulate the transcription of genes involved in inflammation.[2] Tofacitinib, by blocking the ATP-binding site of JAKs (primarily JAK1 and JAK3), prevents this phosphorylation cascade, thereby modulating the immune response.[17]

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Conclusion

4-(Methanesulfonylmethyl)-4-methylpiperidine is a non-trivial yet crucial intermediate whose synthesis requires careful planning and execution. The proposed multi-step synthetic route offers a logical framework for its production, emphasizing control over each chemical transformation. Rigorous analytical oversight, particularly using a validated HPLC method, is indispensable for ensuring its purity and, consequently, the quality of the final Tofacitinib API. Understanding the synthesis and control of this building block is fundamental for any professional involved in the development and manufacturing of this important JAK inhibitor.

References

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof (WO2018082441A1).

-

PubMed. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Tofacitinib intermediate and preparation method thereof (CN104341422A).

-

ACG Publications. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. Retrieved from [Link]

-

PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Intermediate for preparing tofacitinib and preparation method of intermediate (CN104059016A).

-

Emerging Standards. (2024). Methods for the Analysis of Tofacitinib Oral Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine. Retrieved from [Link]

-

PubMed. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

-

MDPI. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

-

Reddit. (2024). How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2024). Development of a new stability indicating RP-HPLC Method for the determination of Tofacitinib and to develop the Validated method. Retrieved from [Link]

-

University of Nebraska-Lincoln Digital Commons. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride (CN115124457B).

-

Frontiers in Pharmacology. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of tofacitinib citrate intermediate (CN113248509A).

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Siena University Air. (n.d.). Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. Retrieved from [Link]

-

ATB-MD. (n.d.). 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 3. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unl.pt [research.unl.pt]

- 7. researchgate.net [researchgate.net]

- 8. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. emergingstandards.usp.org [emergingstandards.usp.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. acgpubs.org [acgpubs.org]

- 14. ajpaonline.com [ajpaonline.com]

- 15. CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents [patents.google.com]

- 16. CN104341422A - Tofacitinib intermediate and preparation method thereof - Google Patents [patents.google.com]

- 17. usiena-air.unisi.it [usiena-air.unisi.it]

Solvation Thermodynamics and Solubility Profiling of 4-(Methanesulfonylmethyl)-4-methylpiperidine in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern pharmaceutical development, functionalized piperidines serve as critical building blocks for active pharmaceutical ingredients (APIs). 4-(Methanesulfonylmethyl)-4-methylpiperidine is a highly specialized intermediate characterized by a unique combination of a basic secondary amine, a lipophilic methyl group, and a highly polar methanesulfonyl moiety.

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions, designing efficient liquid-liquid extractions, and engineering scalable crystallization processes. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by a self-validating experimental protocol and quantitative solubility data.

Physicochemical Architecture & Mechanistic Causality

To predict and understand the solubility of 4-(Methanesulfonylmethyl)-4-methylpiperidine, we must deconstruct its molecular architecture and examine the causality behind its intermolecular interactions:

-

The Piperidine Core (Hydrogen Bond Donor/Acceptor): The saturated six-membered ring contains a secondary amine with a pKa typically ranging between 10 and 11. In its free-base form, this nitrogen acts as both a hydrogen bond donor and acceptor. As documented in structural studies of [1], the ring strongly prefers a chair conformation. This rigid geometry dictates how the molecule packs into a crystal lattice, directly influencing the enthalpic barrier to dissolution.

-

The Methanesulfonylmethyl Group (Strong Dipole): The sulfone moiety ( −SO2− ) is intensely polar and acts exclusively as a strong hydrogen bond acceptor. The presence of this group significantly alters the molecule's solvation profile compared to unsubstituted piperidines, driving high solubility in polar aprotic and protic solvents [2].

-

The C4-Methyl Group (Steric & Lipophilic Disruption): Causality of structural modification: The addition of the C4-methyl group introduces a localized lipophilic domain. Causally, this steric bulk disrupts the highly ordered hydrogen-bonding network that would otherwise form between the amine and the sulfone group in the solid state. By lowering the crystal lattice energy, this methyl group enhances the compound's solubility in moderately non-polar solvents (like dichloromethane) compared to its des-methyl analogs.

Caption: Solvation mechanisms of the target compound across different organic solvent classes.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and scientific integrity, the solubility data must be generated using a self-validating system . The following protocol is a highly optimized adaptation of the [3], specifically tailored for functionalized organic intermediates.

Step-by-Step Methodology

-

Solvent Preparation: Dispense 5.0 mL of HPLC-grade organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

-

Saturation (The Excess Solid Principle): Incrementally add solid 4-(Methanesulfonylmethyl)-4-methylpiperidine to the solvent until a visible, persistent suspension remains. Causality: Maintaining an excess of the solid phase is the fundamental thermodynamic requirement to ensure the solution reaches true saturation rather than a sub-saturated state.

-

Thermostated Equilibration (Self-Validating Step): Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 rpm.

-

Self-Validation Mechanism: Aliquots are sampled at exactly 24 hours and 48 hours . The system internally verifies that thermodynamic equilibrium has been reached only if the concentration variance between these two time points is < 5%. This eliminates the risk of recording transient kinetic supersaturation.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by micro-filtration guarantees the removal of colloidal micro-particulates that would otherwise falsely inflate the quantified solubility reading.

-

Quantification: Dilute the filtered supernatant with a compatible diluent and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), as the compound lacks strong UV chromophores.

Caption: Experimental workflow for shake-flask thermodynamic solubility determination.

Quantitative Solubility Data

The table below summarizes the thermodynamic solubility of the 4-(Methanesulfonylmethyl)-4-methylpiperidine free base across a spectrum of organic solvents at 25°C. (Note: Values are derived from thermodynamic modeling of structural analogs and established Hildebrand solubility parameters for sulfone-amines).

| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Estimated Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |

| Polar Protic | Methanol | 32.7 | > 150 | Strong H-bonding with both the amine and sulfone groups. |

| Polar Protic | Ethanol | 24.5 | 80 - 100 | H-bonding, though limited by lower solvent polarity vs. Methanol. |

| Polar Aprotic | DMSO | 46.7 | > 200 | Intense dipole-dipole interactions with the methanesulfonyl moiety. |

| Polar Aprotic | Acetonitrile | 37.5 | 40 - 60 | Moderate dipole interactions; lacks H-bond donor capabilities. |

| Halogenated | Dichloromethane | 9.1 | 100 - 120 | Favorable polarizability and cavity formation accommodating the lipophilic methyl group. |

| Ester | Ethyl Acetate | 6.0 | 20 - 30 | Weak dipole-dipole interactions; limited H-bonding capacity. |

| Aromatic | Toluene | 2.4 | 5 - 10 | Weak Pi-interactions with the lipophilic core; poor solvation of the sulfone. |

| Non-Polar | n-Hexane | 1.9 | < 1.0 | Purely dispersion forces; unable to break the solid-state H-bond network. |

Implications for Process Chemistry

The stark contrast in solubility across different solvent classes provides process chemists with powerful levers for isolation and purification:

-

Anti-Solvent Crystallization: The data reveals a massive solubility differential between Methanol (>150 mg/mL) and n-Hexane (<1.0 mg/mL). A highly efficient anti-solvent crystallization strategy can be engineered by dissolving the crude compound in minimal Methanol and slowly dosing in n-Hexane. This will force the compound out of solution with high crystalline purity.

-

Liquid-Liquid Extraction: For aqueous workups, the compound will partition favorably into Dichloromethane (DCM) at a pH > 12 (where the piperidine nitrogen is deprotonated and neutral). Conversely, adjusting the aqueous phase to pH < 9 will protonate the amine, driving the compound entirely into the aqueous layer and allowing organic impurities to be washed away in the DCM phase. This pH-dependent phase switching is a direct consequence of the structural causality outlined in Section 2.

References

-

Wikipedia Contributors. "Piperidine - Conformation and Properties." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Wikipedia Contributors. "Methanesulfonyl chloride - Properties and Reactivity." Wikipedia, The Free Encyclopedia. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "Will we ever be able to accurately predict solubility?" PMC10948334. URL:[Link]

-

Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Shake Flask Method." eCFR. URL:[Link]

pKa values and ionization of 4-(Methanesulfonylmethyl)-4-methylpiperidine

An In-depth Technical Guide to the pKa Determination and Ionization State of 4-(Methanesulfonylmethyl)-4-methylpiperidine

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa of 4-(Methanesulfonylmethyl)-4-methylpiperidine, a tertiary amine featuring a piperidine scaffold. We delve into the structural factors influencing its basicity, including the inductive effects of the methanesulfonylmethyl and methyl substituents. Detailed, field-proven protocols for both experimental determination (Potentiometric Titration, Capillary Electrophoresis) and computational prediction (Quantum Mechanics-based Thermodynamic Cycles) are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for characterizing the ionization behavior of novel heterocyclic compounds.

Introduction to 4-(Methanesulfonylmethyl)-4-methylpiperidine and the Imperative of pKa

4-(Methanesulfonylmethyl)-4-methylpiperidine (Figure 1) is a heterocyclic compound featuring a saturated piperidine ring, which is a prevalent scaffold in numerous pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability.[1] The molecule's structure is characterized by a tertiary amine nitrogen within the piperidine ring and two key substituents at the C4 position: a methyl group and a methanesulfonylmethyl group. The basicity of the piperidine nitrogen is the primary determinant of the molecule's ionization state under physiological conditions.

Figure 1: Structure of 4-(Methanesulfonylmethyl)-4-methylpiperidine

The pKa value dictates the degree of ionization at a given pH, which directly impacts:

-

Solubility: The ionized form is typically more water-soluble than the neutral form.

-

Permeability: The neutral, more lipophilic form generally exhibits higher passive diffusion across biological membranes.

-

Receptor Binding: The charge state can be critical for electrostatic interactions with the target protein.[3]

-

Pharmacokinetics: Ionization affects everything from oral absorption to renal clearance.

Therefore, an accurate determination of the pKa is not merely an academic exercise but a cornerstone of rational drug design and candidate selection.

Theoretical Framework: Factors Influencing Basicity

The pKa of the conjugate acid of 4-(Methanesulfonylmethyl)-4-methylpiperidine is determined by the stability of its protonated (cationic) form relative to its neutral (free base) form. Several structural features contribute to this equilibrium.

-

The Piperidine Nitrogen: The nitrogen atom in a saturated piperidine ring is a tertiary amine. The pKa of the parent piperidine is approximately 11.12, indicating significant basicity. This serves as our baseline.

-

Inductive Effects of Substituents:

-

C4-Methyl Group: The methyl group is weakly electron-donating through induction, which slightly stabilizes the positive charge of the protonated nitrogen, thereby tending to increase basicity (raise the pKa) relative to an unsubstituted piperidine.

-

C4-Methanesulfonylmethyl Group (-CH₂SO₂CH₃): The sulfone (SO₂) moiety is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect is transmitted through the methylene bridge to the piperidine ring. This electron withdrawal destabilizes the positive charge on the protonated nitrogen, making it a stronger acid (i.e., the free base is weaker). Consequently, the sulfone group is expected to significantly decrease the basicity of the piperidine nitrogen, leading to a lower pKa value compared to piperidine or 4-methylpiperidine.[4]

-

-

Steric Effects: The substituents at the C4 position are remote from the nitrogen atom and are unlikely to cause significant steric hindrance to the approach of a proton or to the solvation of the resulting cation.

Predicted Ionization Behavior: Based on this analysis, the electron-withdrawing sulfone group is the dominant electronic influence. Therefore, the pKa of 4-(Methanesulfonylmethyl)-4-methylpiperidine is predicted to be substantially lower than that of piperidine (~11.12) or 4-methylpiperidine (~11.2).

Table 1: Predicted Physicochemical Properties of 4-(Methanesulfonylmethyl)-4-methylpiperidine

| Property | Predicted Value | Source |

| TPSA (Topological Polar Surface Area) | 46.17 Ų | [2] |

| LogP | 0.4207 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Experimental Determination of pKa

No experimentally determined pKa value for this specific molecule is currently available in the public literature. The following protocols represent robust, validated methods for its determination.

Workflow for pKa Determination

The overall strategy involves a combination of experimental measurement for accuracy and computational prediction for mechanistic insight and cross-validation.

Caption: Integrated workflow for pKa determination.

Protocol: Potentiometric Titration

This is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Causality: The choice of a strong acid (HCl) as the titrant ensures a sharp and well-defined inflection point in the titration curve, corresponding to the neutralization of the basic piperidine nitrogen. The use of a co-solvent like methanol is often necessary for organic molecules to ensure solubility throughout the titration range.

Methodology:

-

Preparation:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Prepare a 0.01 M solution of 4-(Methanesulfonylmethyl)-4-methylpiperidine in a suitable solvent system (e.g., 50:50 methanol:water). The exact concentration should be known.

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

-

-

Titration:

-

Place a known volume (e.g., 25.0 mL) of the analyte solution into a thermostatted beaker at 25 °C.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (inflection point), often found by calculating the first derivative (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

-

For higher accuracy, a Gran plot can be used to linearize the data and determine the equivalence point more precisely.

-

Protocol: Capillary Electrophoresis (CE)

CE measures the electrophoretic mobility of an analyte as a function of pH. As the analyte's charge changes with pH, its mobility changes, allowing for pKa calculation.

Causality: This method is chosen for its high resolution, low sample consumption, and applicability to impure samples. The relationship between mobility and pH is governed by the Henderson-Hasselbalch equation, providing a direct route to the pKa.

Methodology:

-

Preparation:

-

Prepare a series of background electrolytes (BGEs) with varying pH values spanning the expected pKa of the analyte (e.g., from pH 8.0 to 11.0 in 0.5 pH unit increments).

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL).

-

-

Execution:

-

Condition a fused-silica capillary with NaOH, water, and then the running BGE.

-

Inject a small plug of the analyte solution into the capillary.

-

Apply a constant voltage (e.g., 20 kV) and monitor the migration time of the analyte using a UV detector.

-

Repeat the measurement for each BGE of different pH.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (μₑₙ) at each pH.

-

Plot the mobility (μₑₙ) versus the pH. The resulting data will form a sigmoidal curve.

-

Fit the data to the appropriate equation relating mobility to pH. The pKa is the pH value at the inflection point of the curve, where the mobility is halfway between the minimum (neutral species) and maximum (fully protonated species).

-

Computational Prediction of pKa

Computational chemistry provides a powerful, resource-efficient means to predict pKa values and understand the underlying electronic structure.[5]

Quantum Mechanics (QM) Approach: The Thermodynamic Cycle

The most accurate QM-based methods rely on a thermodynamic cycle that dissects the dissociation process into more readily calculable energy components.[6][7] The pKa is calculated from the Gibbs free energy of the dissociation reaction in solution (ΔG*diss,aq).

Caption: Thermodynamic cycle for pKa prediction.

Protocol Steps:

-

Gas-Phase Calculations:

-

Perform geometry optimization and frequency calculations for both the neutral (Am) and protonated (AmH⁺) forms of the molecule in the gas phase.

-

Method: Density Functional Theory (DFT) is a common choice.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) provides a good balance of accuracy and computational cost.[7]

-

This step yields the gas-phase Gibbs free energies, Ggas(Am) and Ggas(AmH⁺).

-

-

Solvation Free Energy Calculations:

-

Calculate Aqueous Free Energies:

-

Combine the gas-phase and solvation energies:

-

Gaq(Am) = Ggas(Am) + ΔG*solv(Am)

-

Gaq(AmH⁺) = Ggas(AmH⁺) + ΔG*solv(AmH⁺)

-

-

-

Calculate pKa:

-

Calculate the free energy of the dissociation reaction in solution:

-

ΔGdiss,aq = Gaq(Am) + Gaq(H⁺) - Gaq(AmH⁺)

-

-

The value for G*aq(H⁺) is a well-established experimental constant (e.g., -272.194 kcal/mol).[6]

-

Convert the final free energy value to a pKa:

-

pKa = ΔG*diss,aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

-

-

Expected Results and Data Interpretation

The combination of these methods will provide a well-validated pKa value.

Table 2: Summary of Expected pKa Determination Results

| Method | Expected pKa Range | Key Considerations |

| Potentiometric Titration | 8.5 - 9.5 | Gold standard; requires sufficient sample solubility and purity. |

| Capillary Electrophoresis | 8.5 - 9.5 | Orthogonal validation; low sample use; sensitive to buffer composition. |

| QM (DFT/PCM) | 8.0 - 10.0 | Provides mechanistic insight; accuracy depends on the level of theory and solvation model.[6] |

| QSPR (Software Prediction) | 7.5 - 10.5 | Rapid estimation; accuracy varies widely and should be treated as a preliminary guide.[8][9] |